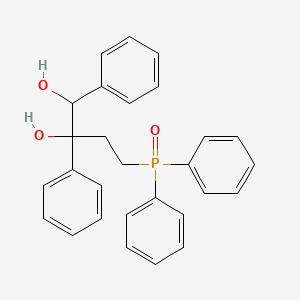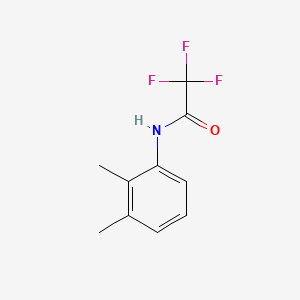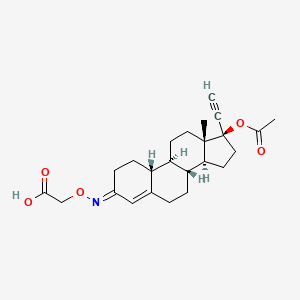
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime is a synthetic derivative of the hormone testosterone. This compound is an oxime O-ether formed from testosterone and (aminooxy)acetic acid. It is functionally related to testosterone and has been utilized in various scientific research applications, particularly in biochemical and physiological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime involves the reaction of testosterone with (aminooxy)acetic acid. The reaction typically proceeds under mild conditions without the need for special reagents or catalysts . The overall yield of the reaction is generally high, and the product can be purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime has a wide range of scientific research applications:
Chemistry: Used in the development of enzyme immunoassays for testosterone.
Biology: Studied for its potential as a serotonin reuptake transporter inhibitor.
Medicine: Investigated for its role in hormonal analysis and the development of biosensors for detecting testosterone in water samples.
Industry: Utilized in the synthesis of derivatives for various biochemical assays.
Mechanism of Action
The mechanism of action of 3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin transporter proteins, inhibiting their function and potentially modulating serotonin levels in the brain . This interaction is thought to be mediated through the oxime group, which forms stable complexes with the transporter proteins.
Comparison with Similar Compounds
Similar Compounds
Testosterone 3-(O-carboxymethyl)oxime: A similar compound with comparable biochemical properties.
Progesterone 3-(O-carboxymethyl)oxime: Another oxime derivative with distinct hormonal activity.
Aldosterone 3-(O-carboxymethyl)oxime: Used in pharmaceutical testing and research.
Uniqueness
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime is unique due to its specific structural modifications, which enhance its binding affinity to serotonin transporter proteins. This makes it a valuable tool in the study of serotonin-related pathways and potential therapeutic applications.
Properties
CAS No. |
22234-07-7 |
|---|---|
Molecular Formula |
C24H31NO5 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[(E)-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C24H31NO5/c1-4-24(30-15(2)26)12-10-21-20-7-5-16-13-17(25-29-14-22(27)28)6-8-18(16)19(20)9-11-23(21,24)3/h1,13,18-21H,5-12,14H2,2-3H3,(H,27,28)/b25-17+/t18-,19+,20+,21-,23-,24-/m0/s1 |
InChI Key |
UGBQCHJALCNFAS-XNXDXQLWSA-N |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/OCC(=O)O)/CC[C@H]34)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


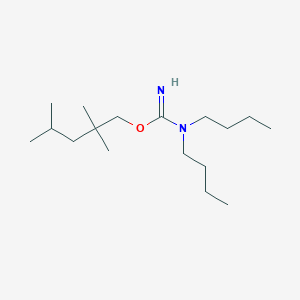
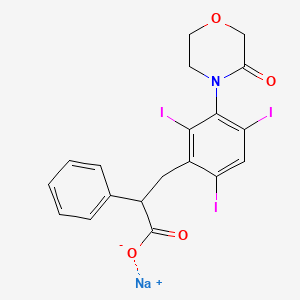
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
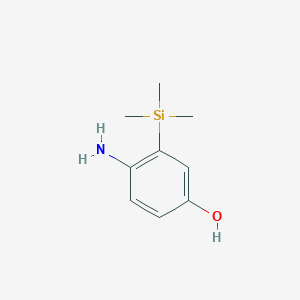
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
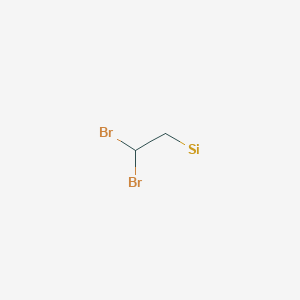
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)

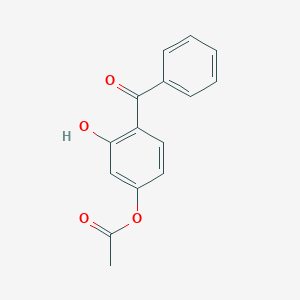
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
